Fisetin

Descripción

This compound has been reported in Glycine max, Streptomyces, and other organisms with data available.

This compound is an orally bioavailable naturally occurring polyphenol found in many fruits and vegetables, with potential antioxidant, neuroprotective, anti-inflammatory, antineoplastic, senolytic, and longevity promoting activities. Upon administration, this compound, as an antioxidant, scavenges free radicals, protect cells from oxidative stress, and is able to upregulate glutathione. It inhibits pro-inflammatory mediators, such as tumor necrosis factor alpha (TNF-a), interleukin-6 (IL-6), and nuclear factor kappa B (NF-kB). This compound promotes cellular metabolism, reduces senescence, regulates sirtuin function and may promote longevity. This compound also exerts anti-cancer activity by inhibiting certain signaling pathways. It also inhibits certain anti-apoptotic proteins and induces apoptosis in susceptible cells.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Propiedades

IUPAC Name |

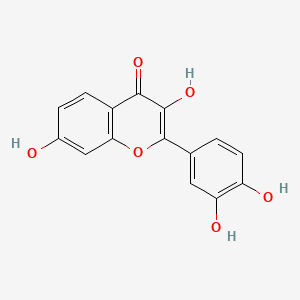

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEFDIBZLJXQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022317 | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-48-3 | |

| Record name | Fisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fisetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',7-tetrahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2ABO9578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fisetin's Neuroprotective Mechanisms: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention for its potent neuroprotective properties.[1] Preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3] this compound's therapeutic efficacy stems from its ability to modulate multiple, interconnected signaling pathways that are crucial for neuronal survival, antioxidant defense, and the inflammatory response. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroprotection, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key intracellular signaling cascades. These pathways are central to cellular homeostasis and their dysregulation is a common feature of neurodegenerative disorders.

PI3K/Akt/mTOR Pathway: Promoting Neuronal Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pro-survival pathway in neuronal cells.[4][5] Upon activation by upstream signals, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby fostering neuronal survival. In some contexts, particularly in cancer cells, this compound has been observed to inhibit the PI3K/Akt/mTOR pathway, highlighting its cell-type-specific effects.[6][7] However, in the context of neuroprotection against various insults, activation of this pathway is a key mechanism of this compound's action.[4][5]

Caption: this compound activates the PI3K/Akt/mTOR pathway, promoting neuronal survival.

Nrf2-ARE Pathway: Bolstering Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a potent activator of this pathway.[1][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione (GSH) synthesis.[1][8] This upregulation of endogenous antioxidants is a cornerstone of this compound's neuroprotective action.

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

MAPK/ERK Pathway: Supporting Synaptic Plasticity and Memory

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for synaptic plasticity, learning, and memory. This compound has been shown to activate the ERK signaling cascade.[9] Activation of this pathway leads to the phosphorylation and activation of downstream transcription factors, most notably the cAMP response element-binding protein (CREB).[9] Phosphorylated CREB (p-CREB) promotes the expression of genes involved in synaptic function and neuronal survival, thereby enhancing cognitive function.[9][10]

Caption: this compound activates the MAPK/ERK pathway, leading to CREB phosphorylation.

SIRT1 Pathway: Modulating Longevity and Neuroprotection

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. This compound has been identified as a SIRT1 activating compound.[1] Activation of SIRT1 can lead to the deacetylation and subsequent activation of various transcription factors, including those involved in antioxidant responses and mitochondrial biogenesis. By activating SIRT1, this compound can enhance cellular resilience and protect against age-related neurodegeneration.

Caption: this compound activates SIRT1, promoting mitochondrial biogenesis and stress resistance.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| This compound Concentration | Cell Line | Assay | Outcome | Reference |

| 3 µM (EC50) | HT22 | Cell Viability (IAA-induced death) | 50% effective concentration for neuroprotection. | [11] |

| 10 µM | SH-SY5Y | Western Blot | Significantly lowered the Bax/Bcl-2 ratio. | [12] |

| 2.5 µM and 5 µM | HT22 | Cell Viability (RSL3-induced death) | Robustly inhibited cell death. | [13] |

| 10 µM | SH-SY5Y | MTT Assay | Optimal dose for further experiments based on IC50 of 166 µM. | [14] |

| 20 µM | HepG2 | Immunofluorescence | Promoted Nrf2 nuclear translocation after 6 hours. | [8] |

| 0-20 µM | HT22 | MTT Assay | No significant effect on cell viability (safe range). | [15] |

| 2.5 µM | SH-SY5Y | Cell Viability | Protected against t-BHP-induced oxidative stress. | [16] |

| 1.25 µM and 2.5 µM | LUHMES | Cell Viability | Protected against MPP+ induced neurotoxicity. | [16] |

Table 2: In Vivo Efficacy of this compound

| This compound Dosage | Animal Model | Duration of Treatment | Key Findings | Reference |

| 20 mg/kg/day (i.p.) | Aβ1-42 mouse model of AD | 2 weeks | Reduced Aβ accumulation and tau hyperphosphorylation. | [17] |

| 25 mg/kg body weight/day (oral) | APPswe/PS1dE9 AD mice | 9 months | Prevented learning and memory deficits. | [18] |

| 10 and 25 mg/kg body weight/day (oral) | MPTP mouse model of PD | 8 days | Increased striatal dopamine levels by 70% and >2-fold, respectively. | [2] |

| 20 mg/kg (i.p.) | LPS-induced neuroinflammation in mice | 2 weeks | Suppressed activation of Iba-1 and GFAP. | [19] |

| 15 mg/kg (oral) | AlCl3-induced neurodegeneration in mice | Not specified | Decreased Aβ aggregation and modulated Bax/Bcl-2 ratio. | [1] |

| 20 and 40 mg/kg | Spinal cord injury in rats | 4 weeks | Downregulated pro-inflammatory and apoptotic markers. | [20] |

Table 3: this compound's Effect on Antioxidant and Inflammatory Markers

| This compound Concentration/Dosage | Model System | Marker | Effect | Reference |

| Not specified | HT22 cells | Glutathione (GSH) | Increased intracellular GSH levels. | [11] |

| 15 mg/kg (oral) | AlCl3-treated mice | Glutathione (GSH) | Reduced the loss of total GSH in the cortex and hippocampus. | [11] |

| 0.58 µM (IC50) | Human PBML | 5-Lipoxygenase (5-LOX) | Inhibited 5-LOX activity. | [11] |

| 0.13 µM (IC50) | Human platelets | 12-Lipoxygenase (12-LOX) | Inhibited 12-LOX activity. | [11] |

| 1-5 µM | BV-2 microglia | Nitric Oxide (NO) production | Inhibited LPS/IFN-γ-induced NO production. | [21] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status and expression levels of key proteins in neuroprotective signaling pathways.

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, HT22) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 5-40 µM) for desired time points (e.g., 30 minutes to 24 hours).[22] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-polyacrylamide gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, Bcl-2, Bax, p-ERK, ERK, p-CREB, CREB) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-25 µM) for a specified duration (e.g., 24-48 hours).[15] To assess neuroprotection, pre-treat with this compound for 1-2 hours before adding a neurotoxic agent (e.g., H2O2, Aβ).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.

Methodology:

-

Cell Culture on Coverslips: Grow neuronal cells on coverslips in a 24-well plate.

-

This compound Treatment: Treat the cells with this compound (e.g., 20 µM) for a specific time (e.g., 6 hours).[8]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.[8][23]

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 2% BSA).[23]

-

Antibody Staining: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.[8][23]

-

Nuclear Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Observe the localization of the Nrf2 signal. In this compound-treated cells, an increased Nrf2 signal within the DAPI-stained nucleus indicates nuclear translocation.

Conclusion

This compound demonstrates significant neuroprotective potential by modulating a network of critical signaling pathways. Its ability to concurrently enhance pro-survival signaling, bolster antioxidant defenses, and support synaptic function makes it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of this compound and accelerate its translation from preclinical models to clinical applications. A thorough understanding of these core pathways is essential for designing effective therapeutic strategies that harness the full neuroprotective capacity of this remarkable natural compound.

References

- 1. The neuroprotective effects of this compound, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventing and Treating Neurological Disorders with the Flavonol this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoid this compound promotes ERK-dependent long-term potentiation and enhances memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurologyletters.com [neurologyletters.com]

- 11. This compound Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Neuroprotective Flavonoids Sterubin and this compound Maintain Mitochondrial Health under Oxytotic/Ferroptotic Stress and Improve Bioenergetic Efficiency in HT22 Neuronal Cells [mdpi.com]

- 14. Evaluation of this compound as a potential inducer of mitochondrial biogenesis in SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound Prevents HT22 Cells From High Glucose-Induced Neurotoxicity via PI3K/Akt/CREB Signaling Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. article.imrpress.com [article.imrpress.com]

- 19. Phytomedicine-Based Potent Antioxidant, this compound Protects CNS-Insult LPS-Induced Oxidative Stress-Mediated Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective potential of this compound in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Neuroprotective Effects of Flavonoid this compound against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Fisetin: A Potent Natural Senolytic Compound - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest coupled with a complex secretome, is a fundamental mechanism implicated in aging and a plethora of age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation, primarily through the Senescence-Associated Secretory Phenotype (SASP). Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to mitigate the detrimental effects of aging. Among the natural compounds identified, the flavonoid fisetin has demonstrated remarkable potency as a senolytic agent, showing significant therapeutic potential in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of this compound's senolytic properties, its mechanisms of action, relevant experimental protocols, and a summary of key quantitative data.

Mechanism of Action: Signaling Pathways

This compound exerts its senolytic effects through the modulation of several key signaling pathways that are critical for the survival of senescent cells. By targeting these pro-survival networks, this compound selectively induces apoptosis in senescent cells while sparing healthy, non-senescent cells.[4][5]

The primary mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[6][7][8] This pathway is frequently upregulated in senescent cells and plays a crucial role in promoting cell survival and inhibiting apoptosis. This compound has been shown to directly inhibit PI3K, leading to the downstream suppression of AKT and mTOR activity.[7][9] This inhibition disrupts the anti-apoptotic signaling cascade, rendering senescent cells susceptible to programmed cell death.

Furthermore, this compound's senolytic activity is linked to the p53/p21 signaling pathway.[4][10][11] While the p53/p21 axis is instrumental in establishing the senescent state, its continued activity can also contribute to the resistance of senescent cells to apoptosis. This compound has been shown to modulate this pathway, contributing to the selective elimination of senescent cells.[4]

The following diagram illustrates the key signaling pathways targeted by this compound in senescent cells:

Quantitative Data on this compound's Senolytic Activity

Numerous studies have quantified the senolytic efficacy of this compound in various experimental models. The following tables summarize key findings, providing a comparative overview of its potency.

Table 1: In Vitro Senolytic Activity of this compound

| Cell Type | Senescence Inducer | This compound Concentration | Outcome | Reference |

| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress | 5 µM | Most potent among 10 flavonoids tested at reducing senescent markers. | [1] |

| Human Fibroblasts | Etoposide (Genotoxic Stress) | Not specified | Most effective at reducing senescent markers compared to other flavonoids. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | ~10-20 µM | Selectively reduced viability of senescent HUVECs. | [5] |

| Human Adipose Tissue Explants | Natural Aging | 20 µM | Significant reduction in SA-β-gal positive cells. | [12] |

| Human Osteoarthritis Chondrocytes | IL-1β | Not specified | Attenuated inflammatory response. | [4] |

| NRK-52E Renal Tubular Epithelial Cells | TGF-β | Not specified | Inhibited senescence induction. | [6] |

Table 2: In Vivo Senolytic Activity and Healthspan Effects of this compound

| Animal Model | Age/Condition | Dosing Regimen | Key Findings | Reference |

| Progeroid (Ercc1-/Δ) Mice | Young | 500 ppm in diet (intermittent) | Reduced senescence markers in multiple tissues. | [1] |

| Wild-Type C57BL/6 Mice | 22-24 months | 100 mg/kg by oral gavage for 5 days | Significant reduction in SA-β-gal+ cells in inguinal fat. | [1] |

| Wild-Type C57BL/6 Mice | 85 weeks (late life) | 500 ppm in diet (chronic) | Extended median and maximum lifespan by ~10%. | [1][12][13] |

| Senescence-Accelerated Prone 8 (SAMP8) Mice | Aged | Not specified | Prevented cognitive and locomotor deficits. | [10] |

| MRL/lpr Mice (Lupus Nephritis Model) | Not specified | Not specified | Reduced senescent tubular epithelial cells and kidney fibrosis. | [6] |

Experimental Protocols

This section outlines standardized methodologies for assessing the senolytic activity of this compound.

In Vitro Senescence Induction and this compound Treatment

A typical workflow for in vitro evaluation of this compound's senolytic properties is as follows:

References

- 1. This compound is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Data Shows this compound to be a Surprisingly Effective Senolytic – Fight Aging! [fightaging.org]

- 4. This compound supports cellular senescence for healthy aging [nutraingredients.com]

- 5. New agents that target senescent cells: the flavone, this compound, and the BCL-XL inhibitors, A1331852 and A1155463 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound reduces the senescent tubular epithelial cell burden and also inhibits proliferative fibroblasts in murine lupus nephritis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound reduces the senescent tubular epithelial cell burden and also inhibits proliferative fibroblasts in murine lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Clears Senescent Cells Through the Pi3k-Akt-Bcl-2/Bcl-xl Pathway to Alleviate Diabetic Aortic Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Mechanism for this compound to Reduce Stress-Induced Cellular Senescence – Fight Aging! [fightaging.org]

- 12. This compound Has Anti-Aging Activity in Human Tissues and Extends Mouse Lifespan [nmn.com]

- 13. What Is this compound Good For? - Life Extension [lifeextension.com]

A Technical Guide to Fisetin in Fruits and Vegetables: Quantification and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a bioactive flavonol found in a variety of fruits and vegetables that has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and senolytic effects. This document provides a comprehensive technical overview of this compound sources, detailing quantitative data on its concentration in various plant-based foods. Furthermore, it outlines a detailed experimental protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Finally, this guide elucidates the key signaling pathways modulated by this compound, namely the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, complete with visual diagrams to facilitate understanding of its molecular mechanisms of action. This resource is intended to serve as a foundational guide for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Quantitative Analysis of this compound in Plant-Based Foods

This compound is present in a wide array of fruits and vegetables, though its concentration can vary significantly. The data presented below, primarily derived from studies utilizing acid hydrolysis of the parent glycosides followed by analysis, reveals that strawberries are a particularly rich source of this flavonoid.[1]

Table 1: this compound Content in Various Fruits and Vegetables

| Fruit/Vegetable | This compound Content (µg/g of freeze-dried weight) |

| Strawberry | 160.0[1] |

| Apple | 26.9[1] |

| Persimmon | 10.5[1] |

| Lotus Root | 5.8 |

| Onion | 4.8[2] |

| Grape | 3.9 |

| Kiwi | 2.0 |

| Peach | Not specified |

| Cucumber | Not specified |

| Tomato | Not specified |

Note: The concentrations are reported in micrograms per gram of the freeze-dried plant material. The average daily intake of this compound has been estimated to be approximately 0.4 mg.[3]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from plant matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. The following protocol provides a detailed methodology for the extraction and analysis of this compound from strawberries, a high-content source.

Sample Preparation and Extraction

-

Sample Preparation: Fresh strawberries are washed, and the calyces (green leafy tops) are removed. The berries are then freeze-dried to remove water content without significant degradation of flavonoids. The freeze-dried strawberries are ground into a fine powder using a grinder.[4]

-

Extraction: A known quantity of the strawberry powder (e.g., 30g) is subjected to extraction with a hydro-alcoholic mixture, typically 80% methanol in water. The mixture is kept in the dark at room temperature for 72 hours, with the solvent being replaced every 24 hours to ensure exhaustive extraction.[4]

-

Filtration and Concentration: The resulting solution is filtered through cheesecloth to remove solid plant material. The filtrate is then concentrated using a rotary evaporator at a temperature of 50°C to remove the methanol.[4]

-

Purification: The concentrated aqueous extract is refrigerated for 48 hours, which may cause some less soluble compounds to precipitate, and then filtered again.[4] A liquid-liquid extraction can be performed using a separating funnel with a solvent like chloroform to further isolate the flavonoid fraction.[4]

HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is commonly employed for the separation of flavonoids like this compound.[3]

-

Mobile Phase: An isocratic mobile phase consisting of methanol is a simple option.[3] Alternatively, a gradient elution with a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., 0.1% orthophosphoric acid or 1% formic acid) can be used for better separation of multiple phenolic compounds.[5][6]

-

Detection: this compound exhibits a maximum absorbance at approximately 362 nm, making this the optimal wavelength for detection with a UV-Vis detector.[5]

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the standard curve.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for this compound Quantification

Caption: General workflow for the extraction and quantification of this compound from plant material.

This compound's Modulation of the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8][9] This inhibitory action is a key mechanism behind its potential anti-cancer effects.

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

This compound's Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the inhibition of cancer cell proliferation and metastasis.[10][11]

Caption: this compound's modulatory action on the MAPK/ERK signaling pathway.

This compound's Regulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been demonstrated to suppress the activation of the NF-κB pathway, which contributes to its anti-inflammatory effects.[12][13][14]

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

This technical guide provides a concise yet comprehensive overview of this compound, a promising flavonoid with significant therapeutic potential. The quantitative data highlights key dietary sources, while the detailed experimental protocol offers a practical framework for its quantification. The visualization of its interaction with major cellular signaling pathways provides a deeper understanding of its molecular mechanisms. This information is intended to be a valuable resource for the scientific community, fostering further research into the applications of this compound in health and disease.

References

- 1. Modulation of multiple pathways involved in the maintenance of neuronal function during aging by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising tumor inhibiting potentials of this compound through PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijert.org [ijert.org]

- 4. ijert.org [ijert.org]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Recent Advances in the Neuroprotective Potentials of this compound against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective potential of this compound in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fisetin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fisetin, a naturally occurring polyphenol found in various fruits and vegetables, has garnered significant scientific interest for its potent pharmacological activities.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's antioxidant and anti-inflammatory properties. We consolidate quantitative data from multiple studies, detail key experimental protocols for investigating its bioactivity, and present visual diagrams of the core signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, aiming to elucidate this compound's therapeutic potential.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and, more significantly, the modulation of endogenous antioxidant defense systems.[2][3][4][5] It has a reported Trolox equivalent antioxidant capacity (TEAC) value of approximately 2.8 to 3.0, indicating potent direct antioxidant activity.[2][6]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The primary mechanism for this compound's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4][5][7]

-

Nrf2 Stabilization: Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[8] this compound has been shown to induce the nuclear translocation of Nrf2.[9][10][11] Studies indicate that this compound does not significantly alter Nrf2 mRNA expression.[10][11] Instead, it post-transcriptionally stabilizes the Nrf2 protein by inhibiting its degradation, effectively prolonging its half-life from approximately 15 minutes to over 45 minutes.[11]

-

ARE-Mediated Gene Expression: Once stabilized, Nrf2 translocates to the nucleus and binds to the ARE in the promoter regions of various antioxidant genes.[10] This action upregulates the expression of Phase II detoxification and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[9][10][12]

-

Glutathione Synthesis: this compound also enhances the cellular antioxidant capacity by increasing the intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[2][7]

Quantitative Data: Antioxidant Effects

The following table summarizes the effective concentrations and quantitative effects of this compound as an antioxidant.

| Assay/Endpoint | Model System | Concentration(s) | Key Result | Reference |

| Cell Viability | HepG2 Cells | 0-40 µM | No significant cytotoxicity observed. | [10][11] |

| Nrf2 Protein Stability | HepG2 Cells | 20 µM | Prolonged Nrf2 half-life from ~15 min to ~45 min. | [11] |

| Nrf2 Nuclear Accumulation | HepG2 Cells | 10, 20, 30 µM | Dose-dependent increase in nuclear Nrf2 protein levels. | [10][11] |

| HO-1 Expression | Human Keratinocytes | 1-20 µM | Dose-dependent increase in HO-1 mRNA and protein. | [9] |

| Blastocyst Formation | Porcine Embryos | 1 µM | Increased blastocyst formation rate from 35.8% to 45.1%. | [8] |

| TEAC Value | Chemical Assay | N/A | 2.80 - 3.0 | [2][6] |

Experimental Protocols

-

Objective: To visualize the this compound-induced translocation of Nrf2 from the cytoplasm to the nucleus.

-

Cell Line: Human hepatoma (HepG2) cells.[10]

-

Methodology:

-

Seed HepG2 cells (4 x 10⁴ cells/well) on glass coverslips in a 24-well plate and culture for 24 hours.[10]

-

Treat cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[10]

-

Fix the cells with 4% paraformaldehyde for 40 minutes.[10]

-

Permeabilize the cell membranes with 0.1% Triton X-100 for 20 minutes.[10]

-

Block non-specific binding with goat serum for 1 hour.[10]

-

Incubate cells overnight at 4°C with a primary antibody specific for Nrf2.[10]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 2 hours at room temperature.[10]

-

Counterstain nuclei with DAPI for 5 minutes.[10]

-

Mount coverslips and visualize using a fluorescence microscope. Increased green fluorescence (Nrf2) co-localized with blue fluorescence (DAPI) indicates nuclear translocation.[10]

-

-

Objective: To quantify the protein expression of Nrf2 and its downstream targets (HO-1, NQO1).

-

Cell Line: HepG2 cells or other relevant cell types.

-

Methodology:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound (e.g., 10, 20, 30 µM) for 6-24 hours.[11]

-

For nuclear translocation studies, prepare nuclear and cytoplasmic protein extracts using a fractionation kit. For total protein, prepare whole-cell lysates.[10]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for whole-cell, Lamin B1 or Nucleolin for nuclear).[10][12][13]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1-2 hours.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band density using software like ImageJ.

-

Signaling Pathway Diagram: Nrf2 Activation

Caption: this compound activates the Nrf2 antioxidant pathway.

Anti-inflammatory Properties of this compound

This compound is a potent anti-inflammatory agent that acts on multiple signaling cascades to suppress the expression of pro-inflammatory mediators.[2][6][7] Its effects are primarily mediated through the inhibition of key transcription factors and upstream kinases.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

-

Nuclear Factor-kappaB (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of this compound's action.[14] this compound prevents the activation of the IκB kinase (IKK) complex, which in turn inhibits the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[7][14][15] This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target genes like COX-2, iNOS, TNF-α, and IL-6.[13][14][15][16] this compound has also been shown to inhibit upstream kinases such as TAK1.[14]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound modulates the MAPK pathways, which are crucial for transducing extracellular signals into cellular inflammatory responses. It has been demonstrated to inhibit the phosphorylation of p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[2][7][15][17]

-

PI3K/Akt Signaling: this compound can suppress inflammatory responses by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which often cross-talks with NF-κB and MAPK pathways.[1][9][15]

-

Downstream Effects: By inhibiting these pathways, this compound effectively reduces the production of key inflammatory molecules, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and inflammatory mediators (PGE₂, NO).[7][9][17][18][19]

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the effective concentrations and quantitative effects of this compound on inflammatory markers.

| Target/Endpoint | Model System | Concentration(s) | Key Result | Reference |

| NO Production | LPS-stimulated RAW264.7 | 0-30 µM | Dose-dependent decrease in NO production. | [16] |

| NO Production | IFN-γ-stimulated RAW264.7 | 0-20 µM | Dose-dependent inhibition of NO production. | [20] |

| COX-2 Expression | HT29 Colon Cancer Cells | 60-120 µM | Significant to near-complete inhibition of COX-2 protein. | [18][21] |

| iNOS & COX-2 mRNA | LPS-stimulated RAW264.7 | 0-30 µM | Dose-dependent reduction in mRNA levels. | [16] |

| Cytokine Release (IL-6, IL-1β, TNF-α) | LPS-stimulated RAW264.7 | 25, 50, 100 µM | Dose-dependent decrease in cytokine secretion. | [19] |

| Cytokine Levels (IL-6, TNF-α, IL-8, etc.) | IL-1β-stimulated A549 Cells | 3-30 µM | Significant, concentration-dependent decrease in multiple cytokines. | [17] |

| NF-κB Transcriptional Activity | HT29 Cells | 30-120 µM | Inhibition by 3.7% to 78.6% as concentration increases. | [18] |

| NF-κB p65 Nuclear Translocation | LPS-stimulated Microglia | 0-5 µM | Significant inhibition of p65 translocation. | [13] |

Experimental Protocols

-

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.

-

Model System: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][19]

-

Methodology:

-

Seed RAW264.7 cells (1 x 10⁶ cells/mL) and allow them to adhere overnight.[16]

-

Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control for 30 minutes to 2 hours.[19]

-

Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the media. Include a non-stimulated control group.[19]

-

Incubate for a specified period (e.g., 24 hours).[19]

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocol.

-

-

Objective: To determine this compound's effect on the phosphorylation of key NF-κB signaling proteins.

-

Model System: LPS-stimulated primary peritoneal macrophages or RAW264.7 cells.[15]

-

Methodology:

-

Culture cells and pre-treat with this compound followed by LPS stimulation for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation events.

-

Prepare whole-cell lysates.

-

Perform Western blot analysis as described in section 1.3.2.

-

Probe membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as IKK, IκBα, and p65.

-

An increase in the ratio of phosphorylated protein to total protein indicates pathway activation. This compound's inhibitory effect is demonstrated by a decrease in this ratio compared to the LPS-only control.

-

-

Objective: To measure this compound's inhibition of iNOS activity by quantifying nitrite accumulation in the culture medium.

-

Model System: LPS or IFN-γ-stimulated RAW264.7 macrophages.[16][20]

-

Methodology:

-

Seed RAW264.7 cells in a 48- or 96-well plate.[20]

-

Pre-treat cells with this compound (e.g., 0-30 µM) for 30 minutes.[16][20]

-

Stimulate cells with LPS (1 µg/mL) or IFN-γ (10 ng/mL) for 12-24 hours.[16][20]

-

Collect 50-100 µL of culture supernatant.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[20]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540-550 nm.

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Signaling Pathway Diagram: NF-κB and MAPK Inhibition

Caption: this compound inhibits key inflammatory signaling pathways.

References

- 1. This compound inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 6. This compound: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The neuroprotective effects of this compound, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]

- 8. This compound alleviates oxidative stress and promotes porcine early embryonic development via activation of the NRF2-ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, an inhibitor of cyclin-dependent kinase 6, down-regulates nuclear factor-kappaB-regulated cell proliferation, antiapoptotic and metastatic gene products through the suppression of TAK-1 and receptor-interacting protein-regulated IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a dietary flavonoid, ameliorates experimental colitis in mice: Relevance of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. magistralbr.caldic.com [magistralbr.caldic.com]

- 18. A plant flavonoid this compound induces apoptosis in colon cancer cells by inhibition of COX2 and Wnt/EGFR/NF-κB-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effects of this compound on Gene Expression Profile and Cellular Metabolism in IFN-γ-Stimulated Macrophage Inflammation [mdpi.com]

- 21. A plant flavonoid this compound induces apoptosis in colon cancer cells by inhibition of COX2 and Wnt/EGFR/NF-kappaB-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Fisetin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol with a growing body of evidence supporting its potential health benefits, including anti-inflammatory, antioxidant, neuroprotective, and senolytic properties. Found in various fruits and vegetables, with strawberries and the smoke tree (Rhus cotinus) being particularly rich sources, the demand for a deeper understanding of its biosynthesis in plants is escalating. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, quantitative data on its production, detailed experimental protocols for its study, and visual representations of the key processes. While the complete pathway in plants is still under investigation, this guide synthesizes the current knowledge to aid researchers and professionals in the fields of plant science, biotechnology, and drug development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of other 5-deoxyflavonoids, branching from the general phenylpropanoid pathway. The proposed pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to yield this compound.

The key enzymatic steps are outlined below:

-

L-Tyrosine to p-Coumaroyl-CoA: The pathway initiates with the deamination of L-tyrosine by Tyrosine Ammonia Lyase (TAL) to form p-coumaric acid. Subsequently, 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Formation of the Chalcone Backbone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. In the branch leading to 5-deoxyflavonoids, it is proposed that a Chalcone Reductase (CHR) may be involved in producing isoliquiritigenin, although the precise mechanism is not fully elucidated.

-

Isomerization to a Flavanone: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of isoliquiritigenin to form the flavanone, liquiritigenin.

-

Hydroxylation to a Dihydroflavonol: Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates liquiritigenin at the 3-position to yield the dihydroflavonol, garbanzol.

-

Formation of the Flavonol: Flavonol Synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond into the C-ring of garbanzol to form the flavonol, resokaempferol.

-

Final Hydroxylation to this compound: The final step is the hydroxylation of resokaempferol at the 3'-position of the B-ring, which is catalyzed by a Flavonoid 3'-monooxygenase (F3'M) , a cytochrome P450 enzyme, to produce this compound.

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is limited. Most available data comes from studies on this compound content in various plant sources and heterologous production systems. Kinetic parameters for the specific enzymes in the this compound pathway are largely uncharacterized. The following tables summarize the available quantitative information.

Table 1: this compound Content in Selected Plant Sources

| Plant Source | Tissue | This compound Content (µg/g fresh weight) | Reference |

| Strawberry (Fragaria x ananassa) | Fruit | 160 | [1] |

| Apple (Malus domestica) | Fruit | 26.9 | [1] |

| Persimmon (Diospyros kaki) | Fruit | 10.5 | [1] |

| Onion (Allium cepa) | Bulb | 4.8 | [1] |

| Grape (Vitis vinifera) | Fruit | 2.8 | [1] |

| Cucumber (Cucumis sativus) | Fruit | 0.1 | [1] |

| Smoke Tree (Rhus cotinus) | Leaves | Not specified |

Table 2: Enzyme Kinetic Parameters (Illustrative Examples)

Note: Specific kinetic data for the enzymes with their respective substrates in the this compound pathway are scarce. This table provides examples from related reactions to give a general indication of enzyme performance. The actual values for the this compound pathway may differ.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Source Organism | Reference |

| TAL | L-Tyrosine | 19 | - | - | Chryseobacterium luteum | [2] |

| 4CL | p-Coumaric acid | 13 | - | - | Arabidopsis thaliana | |

| CHS | p-Coumaroyl-CoA | 1.7 | - | 0.03 | Petroselinum crispum | |

| CHI | Naringenin chalcone | 5.0 | - | 1200 | Medicago sativa | |

| F3H | Naringenin | 25 | - | - | Petunia hybrida | |

| FLS | Dihydrokaempferol | 10.5 | - | - | Zea mays | [3] |

| F3'M | Naringenin | 6.2 | - | - | Malus x domestica | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound in plants.

Metabolite Extraction and Quantification

This protocol describes the extraction and quantification of this compound and its precursors from plant tissue using LC-MS/MS.

Materials:

-

Plant tissue (e.g., leaves, fruit)

-

Liquid nitrogen

-

80% (v/v) Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Analytical standards: this compound, Liquiritigenin, Garbanzol, Resokaempferol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

LC-MS/MS system with a C18 column

Protocol:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol to the tissue powder.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in an ice bath for 15 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and repeat the centrifugation.

-

Pool the supernatants.

-

-

Sample Cleanup:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions (suggested):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitor the precursor-to-product ion transitions for each analyte (to be determined by infusion of analytical standards).

-

Optimize collision energies for each transition.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the analytical standards.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Gene-specific primers (see Table 3 for examples)

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, powdered plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (TAL, 4CL, CHS, CHI, F3H, FLS, F3'M) and reference genes. Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Set up the qPCR reaction as follows (for a 20 µL reaction):

-

10 µL 2x qPCR master mix

-

1 µL forward primer (10 µM)

-

1 µL reverse primer (10 µM)

-

2 µL diluted cDNA

-

6 µL nuclease-free water

-

-

Run the qPCR program with the following typical cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

-

Table 3: Example Primer Sequences for Gene Expression Analysis (from Fragaria x ananassa)

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| CHS | GCTGGGCACCGTTGAGGAG | GCGGACATAGTAGGCGAAGG | [4] |

| CHI | TGGCCGAGGAGATTCGCAAG | CCGTCGATGTCCATCTCGTC | [4] |

| F3H | CTTGGCGCTTGGACTTGAGG | GCTTGCCGTCCTTGTTCTCC | [4] |

| FLS | AAGGAGGCCGAGGAGATTGA | CGTCGTCGTCCTTGTCCTTG | |

| Actin | GCTGGATTTGCTGGTGATGAT | GCTCGTAACTCTTCTCCAGGG |

Note: These primers are examples and may need to be adapted or redesigned for different plant species.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for elucidating the this compound biosynthetic pathway in a plant species.

Figure 2: Experimental workflow for this compound biosynthesis elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a promising area of research with significant implications for agriculture, nutrition, and medicine. While the proposed pathway provides a solid framework, further investigation is required to fully elucidate the specific enzymes and regulatory mechanisms involved in different plant species. Future research should focus on:

-

Enzyme Characterization: Detailed kinetic analysis of the enzymes in the this compound pathway with their native substrates is crucial for understanding the efficiency and regulation of this compound production.

-

Gene Discovery: Identification and characterization of all the genes encoding the biosynthetic enzymes in high-fisetin-producing plants like Rhus cotinus.

-

Regulatory Networks: Unraveling the transcriptional regulation of the this compound biosynthetic pathway will be key to developing strategies for enhancing its production in plants or through metabolic engineering in microorganisms.

-

Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer crops with higher this compound content or to produce this compound in microbial systems for pharmaceutical applications.

This technical guide provides a foundation for researchers and professionals to advance our understanding of this compound biosynthesis and unlock its full potential for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of liquiritigenin, a flavanone existed from Radix glycyrrhizae on pro-apoptotic in SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a growing global health challenge with limited therapeutic options. Fisetin, a naturally occurring flavonol, has emerged as a promising candidate due to its pleiotropic neuroprotective effects. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the use of this compound in these devastating disorders. We delve into the intricate molecular mechanisms modulated by this compound, including the activation of antioxidant and neurotrophic pathways and the inhibition of inflammatory and apoptotic signaling. This guide presents quantitative data from key studies in structured tables for comparative analysis, detailed experimental protocols for in vitro and in vivo models, and visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to advance the therapeutic potential of this compound for age-related neurodegenerative diseases.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, leading to cognitive and motor impairments. The aging process is a major risk factor for the development of these disorders.[1] this compound (3,3′,4′,7-tetrahydroxyflavone), a flavonoid found in various fruits and vegetables such as strawberries, apples, and persimmons, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] Preclinical studies have demonstrated its efficacy in various models of neurodegenerative diseases, suggesting its potential as a disease-modifying agent.[4][5] This guide synthesizes the current scientific literature on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanisms of Action

This compound's neuroprotective effects are attributed to its ability to modulate multiple, interconnected signaling pathways that are often dysregulated in age-related neurodegenerative diseases.[3]

Antioxidant and Cytoprotective Effects via Nrf2 Activation

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[3] this compound effectively combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is believed to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[7] This includes enzymes like heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase-1 (NQO1), which collectively enhance the cellular antioxidant capacity and reduce oxidative damage.[7]

Anti-inflammatory Effects via NF-κB Inhibition

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases.[2] this compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[2] this compound has been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB nuclear translocation.[2]

Modulation of Pro-survival and Pro-growth Signaling

This compound has been shown to activate several signaling pathways that promote neuronal survival and synaptic plasticity.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism.[9] this compound's effect on this pathway appears to be context-dependent. In some cancer models, this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced proliferation.[10][11] However, in the context of neuroprotection, this compound has been shown to activate Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.[12] The downstream effects on mTOR signaling in neurons are still being elucidated, with some studies suggesting inhibition of mTORC1, which may induce autophagy and clearance of protein aggregates.[13]

The Extracellular signal-regulated kinase (ERK) pathway is crucial for synaptic plasticity and memory formation.[1][14] this compound has been demonstrated to activate the Ras-ERK cascade in hippocampal neurons.[1][15] Activated ERK can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term potentiation and memory.[1][15] This activation of the ERK/CREB pathway is a key mechanism underlying this compound's cognitive-enhancing effects.[1]

Senolytic Activity

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases. Senescent cells accumulate in the aging brain and contribute to neuroinflammation.[16][17] this compound has been identified as a potent senolytic, a class of drugs that selectively induce apoptosis in senescent cells.[16][18] By clearing senescent cells from the brain, this compound may reduce the pro-inflammatory secretome of these cells and improve the tissue microenvironment.[16][17][19]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Citation(s) |

| Nerve cells | Iodoacetic acid (IAA) | 3 µM (EC₅₀) | Cell Viability | 50% effective concentration for neuroprotection. | [2] |

| SH-SY5Y | Rotenone (100 nM) | 5 µM | Cell Viability | ~80% protection against rotenone-induced cytotoxicity. | [10][20] |

| PC12 | Mutant Huntingtin | 10 µM | Cell Survival | Increased cell survival. | [21] |

| BV-2 Microglia | LPS | 10 µM | Nitric Oxide Production | 91% ± 14% reduction. | [2] |

| HEK293/tau441 | - | 1 µM, 10 µM | Insoluble/Soluble Tau Ratio | Significant reduction. | [22] |

| SH-SY5Y | - | 166 µM (IC₅₀) | Cell Viability | 50% inhibitory concentration. | [23] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Neurodegenerative Diseases

| Animal Model | Disease | This compound Dosage and Administration | Duration | Key Outcomes | Citation(s) |

| APPswe/PS1dE9 Mice | Alzheimer's Disease | 25 mg/kg/day (oral, in food) | 9 months | Prevented learning and memory deficits; did not alter amyloid plaque formation. | |

| Aβ₁₋₄₂-injected Mice | Alzheimer's Disease | 20 mg/kg/day (i.p.) | 2 weeks | Significantly decreased Aβ accumulation, BACE-1 expression, and tau hyperphosphorylation. | [24][25] |

| SAMP8 Mice | Sporadic Alzheimer's Disease | ~25 mg/kg/day (oral, in food) | 7 months | Reduced cognitive deficits and restored markers of synaptic function, stress, and inflammation. | [26] |

| MPTP-injected Mice | Parkinson's Disease | 10 and 25 mg/kg/day (oral) | 8 days | Increased striatal dopamine levels by 70% and >100%, respectively. | [23] |

| Rotenone-induced Rats | Parkinson's Disease | 10 and 20 mg/kg/day (oral) | 25 days | Improved motor function and reversed decreases in striatal dopamine levels. | [4][27][28] |

| R6/2 Mice | Huntington's Disease | 0.05% in diet | - | Improved rotarod performance and increased survival. | [2] |

| Aged Sheep | Brain Aging | - | - | Significantly reduced the number of senescent neurons, microglia, and astrocytes. | [16][19][29] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Neurotoxin (e.g., MPP⁺ for Parkinson's model, Aβ₁₋₄₂ oligomers for Alzheimer's model)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.[13][30] Passage cells every 3-4 days.

-

Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

Neurotoxin Exposure: Add the neurotoxin (e.g., 1 mM MPP⁺) to the wells and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

In Vivo this compound Administration and Behavioral Testing in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of long-term oral administration of this compound on cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

-

APPswe/PS1dE9 transgenic mice and wild-type littermates

-

This compound

-

Rodent chow

-

Morris Water Maze apparatus

-

Video tracking software

Protocol:

-

Animal Husbandry: House mice under standard laboratory conditions with ad libitum access to food and water.

-

Diet Preparation: Prepare a diet containing 0.05% this compound (w/w). This corresponds to a daily dose of approximately 25 mg/kg body weight. Prepare a control diet without this compound.

-

Treatment: Begin feeding the mice with the control or this compound-containing diet at 3 months of age and continue until 12 months of age.

-

Morris Water Maze (MWM) Test (at 9 and 12 months of age):

-

Acquisition Phase (5 days):

-

Fill the pool with water made opaque with non-toxic white paint.

-

Place a hidden platform 1 cm below the water surface.

-

Give each mouse four trials per day to find the platform, with a maximum trial duration of 60 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow each mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

Data Analysis: Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.

Western Blot Analysis of Nrf2 Activation

Objective: To determine if this compound treatment leads to the nuclear translocation of Nrf2 in neuronal cells.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

This compound

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-